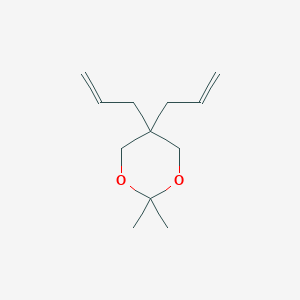

5,5-Diallyl-2,2-dimethyl-1,3-dioxane

Description

Properties

Molecular Formula |

C12H20O2 |

|---|---|

Molecular Weight |

196.29 g/mol |

IUPAC Name |

2,2-dimethyl-5,5-bis(prop-2-enyl)-1,3-dioxane |

InChI |

InChI=1S/C12H20O2/c1-5-7-12(8-6-2)9-13-11(3,4)14-10-12/h5-6H,1-2,7-10H2,3-4H3 |

InChI Key |

YULYHBVSZZWNIY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OCC(CO1)(CC=C)CC=C)C |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

5,5-Diallyl-2,2-dimethyl-1,3-dioxane serves as a versatile intermediate in organic synthesis. Its structure allows for multiple functionalization pathways, making it valuable in the production of complex organic molecules.

Synthesis of Complex Molecules

The compound is frequently used in the synthesis of various heterocycles and other complex organic structures. For instance, it has been utilized in reactions involving palladium catalysts to produce enantiomerically enriched products through decarboxylative processes. This application highlights its role in asymmetric synthesis, which is crucial for developing pharmaceuticals with specific biological activities .

Reactions with Electrophiles

This compound can react with electrophiles to form new carbon-carbon bonds. This characteristic makes it a key reagent in the formation of substituted dioxanes and other cyclic compounds that are important in medicinal chemistry .

Pharmaceutical Applications

The compound's unique chemical properties have led to its exploration in pharmaceutical applications. Its ability to form stable intermediates has made it a candidate for drug development.

Antimicrobial Agents

Research has indicated that derivatives of this compound exhibit antimicrobial properties. These derivatives can be synthesized and tested for efficacy against various pathogens, potentially leading to new therapeutic agents .

Drug Delivery Systems

Due to its dioxane structure, the compound may also be investigated for use in drug delivery systems. The ability to modify the dioxane ring allows for the incorporation of drug molecules, enhancing their solubility and bioavailability .

Material Science

In material science, this compound is explored for its potential applications in polymer chemistry.

Polymerization Reactions

The compound can act as a monomer or co-monomer in the synthesis of polymers with specific properties such as flexibility and thermal stability. Its ability to undergo radical polymerization makes it suitable for creating various polymeric materials used in coatings and adhesives .

Anti-Corrosive Coatings

Recent studies have demonstrated that polymers derived from this compound can exhibit anti-corrosive properties when applied as coatings on metal surfaces. This application is particularly relevant in industries where metal protection is critical .

Synthesis of Antimicrobial Compounds

A case study highlighted the synthesis of novel antimicrobial agents derived from this compound through a series of chemical transformations involving electrophilic substitutions and cyclization reactions. The resulting compounds showed promising activity against Gram-positive and Gram-negative bacteria.

Development of Drug Delivery Systems

Another study focused on modifying the dioxane structure to enhance drug solubility and stability. The modified compounds were tested for their ability to encapsulate hydrophobic drugs effectively, demonstrating improved release profiles compared to traditional delivery systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5,5-Diallyl-2,2-dimethyl-1,3-dioxane with structurally analogous 1,3-dioxane derivatives, highlighting key differences in substituents, applications, and physicochemical properties.

Structural and Reactivity Comparisons

- Substituent Effects : The allyl groups in this compound introduce steric bulk and unsaturation, making it more reactive toward polymerization compared to saturated analogs like 5,5-Dimethyl-1,3-dioxane .

- Conformational Stability : Methyl groups at the 2,2-positions in 5,5-Dimethyl-1,3-dioxane stabilize the chair conformation, whereas allyl substituents in the 5,5-Diallyl derivative may lead to ring strain or distorted conformations .

- Byproduct Formation: In Pd-catalyzed reactions, this compound-4,6-dione (a diketone derivative) is observed as a minor byproduct, highlighting its susceptibility to oxidation under specific conditions .

Research Findings and Data

Thermodynamic and Spectroscopic Data

- 5,5-Dimethyl-1,3-dioxane :

- This compound :

Stability and Reactivity Trends

Preparation Methods

Reaction Mechanism and Catalytic System

The process employs Pd(0) complexes ligated by chiral phosphinooxazoline (PHOX) ligands, such as (S)-t-Bu-PHOX, to generate reactive Pd-enolate intermediates. These intermediates undergo protonation via acidic donors like Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione), which simultaneously acts as a proton source and participates in cyclization. The allyl β-ketoester substrate undergoes decarboxylation, releasing CO₂ and forming a transient enolate that is quenched by Meldrum’s acid. This step facilitates the closure of the dioxane ring while introducing allyl groups at the 5-position.

Optimization and Byproduct Control

Critical parameters influencing yield and selectivity include:

-

Temperature : Lower temperatures (22°C) favor higher enantiomeric excess (90% ee) but reduce reaction rates.

-

Proton Donor Acidity : Stronger acids like Meldrum’s acid accelerate protonation but may lead to overfunctionalization.

-

Solvent Choice : Polar aprotic solvents (e.g., p-dioxane) enhance catalyst stability and substrate solubility.

Notably, the formation of this compound-4,6-dione is minimized by avoiding excess acid and maintaining stoichiometric control.

Multi-Step Synthesis from Carboxylic Acid Esters

A patent-pending method outlines a sequential amidation-rearrangement strategy for synthesizing 5-amino-2,2-dialkyl-1,3-dioxanes, which can be adapted for allyl-functionalized derivatives.

Stepwise Procedure

-

Ester to Amide Conversion :

-

2,2-Dimethyl-1,3-dioxane-5-carboxylic acid esters (e.g., methyl or ethyl esters) are treated with aqueous ammonia at room temperature, yielding 5-aminocarbonyl-2,2-dimethyl-1,3-dioxane.

-

Example: Reaction of methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate with 30% NH₃(aq) for 24 hours provides the amide in 74% yield.

-

-

Hofmann-Type Rearrangement :

-

The amide undergoes oxidative rearrangement using sodium hypobromite (NaOBr), generated in situ from NaOH and Br₂. This step cleaves the amide bond, forming a primary amine intermediate.

-

Example: Treatment of 5-aminocarbonyl-2,2-dimethyl-1,3-dioxane with NaOBr at 80°C for 16 hours affords 5-amino-2,2-dimethyl-1,3-dioxane in 91% yield.

-

-

Allylation :

-

Introducing allyl groups via nucleophilic substitution or transition-metal-catalyzed coupling remains unexplored in the patent. However, substituting alkyl halides with allyl bromides in the final step could theoretically yield the target compound.

-

Advantages and Limitations

-

Advantages : Aqueous reaction conditions simplify product isolation, and the absence of high-pressure equipment enhances scalability.

-

Limitations : The current protocol focuses on amino derivatives, necessitating additional steps for allyl group incorporation.

Comparative Analysis of Methodologies

The Pd-catalyzed route offers superior functional group compatibility and stereochemical control, making it preferable for enantioselective applications. In contrast, the amidation-rearrangement approach excels in operational simplicity and scalability but requires post-synthetic modifications to install allyl groups.

Data Tables on Critical Reaction Parameters

Q & A

Intermediate Research Question

- NMR Spectroscopy : and NMR (e.g., δ 3.88 for OCH groups) confirm structural integrity and substituent positioning .

- X-ray Crystallography : Resolve stereochemistry and molecular packing, as demonstrated for related dioxane derivatives (e.g., 73 in ) .

- DRIFT Spectroscopy : Monitor catalytic acetalization reactions in real-time, as applied to glycerol-derived dioxanes .

How can computational methods predict thermal decomposition pathways of nitro-substituted dioxanes?

Advanced Research Question

Density Functional Theory (DFT) calculations reveal that 5-nitro-1,3-dioxanes decompose via a single-stage mechanism with an activation free energy of 297.7 kJ·mol. Solvent effects (e.g., DMSO) lower energy barriers by stabilizing transition states, accelerating decomposition rates by 80-fold for methyl-nitro derivatives. Bromine substituents show negligible solvent stabilization, highlighting substituent-dependent reactivity .

How do reaction conditions influence enantiomeric outcomes in Pd-catalyzed reactions involving this compound?

Advanced Research Question

Enantioselective decarboxylative protonation using Pd(OAc)/HCOH generates products with opposite enantiomeric series compared to tetralone/indanone substrates. Key factors:

- Catalyst Loading : Homogeneous Pd systems reduce byproduct formation.

- Acid Equivalents : Excess acid suppresses allylation side reactions.

- Solvent Polarity : Polar solvents enhance protonation selectivity. Monitor outcomes via chiral HPLC or X-ray crystallography .

What strategies minimize byproduct formation (e.g., dioxane-4,6-diones) during synthesis?

Advanced Research Question

- Stoichiometric Control : Limit allylating agents to 1 equivalent to prevent over-alkylation.

- Acid Additives : Use 8 equivalents of HCOH to suppress this compound-4,6-dione formation .

- Temperature Modulation : Lower reaction temperatures (e.g., 60°C vs. 100°C) reduce kinetic side pathways .

How can experimental design matrices improve catalytic acetalization studies?

Advanced Research Question

For solar-light photocatalyzed acetalization:

- Statistical Tools : Use Statgraphics Centurion to randomize variables (e.g., catalyst loading, light intensity) and identify optimal conditions.

- In Situ Monitoring : DRIFT spectroscopy tracks intermediate formation (e.g., solketal vs. DMDO) at 150°C .

- Yield Optimization : Design of Experiments (DoE) models correlate solvent polarity and irradiation time with product ratios.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.